molecular formula C8H5ClN2 B13125538 8-Chloro-1,6-naphthyridine

8-Chloro-1,6-naphthyridine

Cat. No.: B13125538
M. Wt: 164.59 g/mol
InChI Key: HXSUSGKSXGJNGW-UHFFFAOYSA-N
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Description

8-Chloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,6-naphthyridine can be achieved through various methods. One common approach involves the reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with 30% ammonium hydroxide in a mixture of dimethylformamide and water under stirring conditions . Another method includes cobalt-catalyzed cross-couplings of halogenated naphthyridines with alkyl- and arylmagnesium halides or arylzinc halides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-couplings and eco-friendly solvents like water is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

8-Chloro-1,6-naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Chloro-1,6-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes, leading to the disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Chloro-1,6-naphthyridine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro substituent enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5ClN2

Molecular Weight

164.59 g/mol

IUPAC Name

8-chloro-1,6-naphthyridine

InChI

InChI=1S/C8H5ClN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H

InChI Key

HXSUSGKSXGJNGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2N=C1)Cl

Origin of Product

United States

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